
Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate: is a complex organic compound with the molecular formula C37H65NO5 and a molecular weight of 603.92 g/mol . This compound is primarily used in research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Octanoate Backbone: This involves the esterification of octanoic acid with an appropriate alcohol.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the Phenoxy Group: The phenoxy group is attached via an etherification reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving:
Temperature Control: Reactions are carried out at specific temperatures to ensure optimal reaction rates.
Catalysts: Catalysts are used to enhance reaction efficiency.
Purification: The final product is purified using techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and phenoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug delivery systems.
Industry: Utilized in the development of novel materials and surfactants.
Mechanism of Action
The mechanism of action of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It modulates pathways related to lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate
- 3-butylheptyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-6-yloxy)octyl)amino)octanoate
Uniqueness
Octyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of octyl and phenoxy groups makes it particularly effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C37H65NO5 |
|---|---|
Molecular Weight |
603.9 g/mol |
IUPAC Name |
octyl 8-[2-hydroxyethyl-[8-oxo-8-(4-pentylphenoxy)octyl]amino]octanoate |
InChI |
InChI=1S/C37H65NO5/c1-3-5-7-8-15-21-33-42-36(40)23-17-11-9-13-19-29-38(31-32-39)30-20-14-10-12-18-24-37(41)43-35-27-25-34(26-28-35)22-16-6-4-2/h25-28,39H,3-24,29-33H2,1-2H3 |
InChI Key |
MXUQMQYVRQCNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1=CC=C(C=C1)CCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B15281912.png)
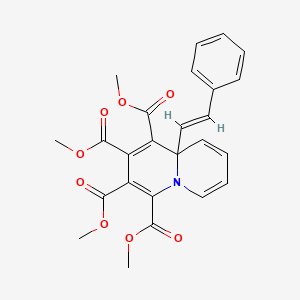
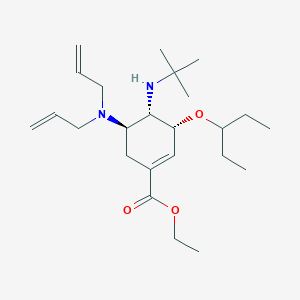
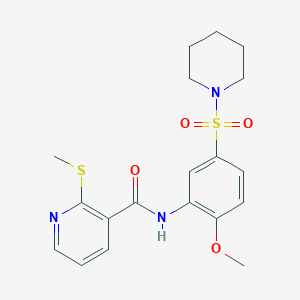
![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)
![6-(2,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281948.png)

![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)
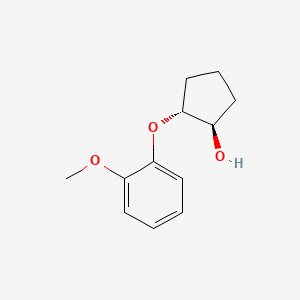
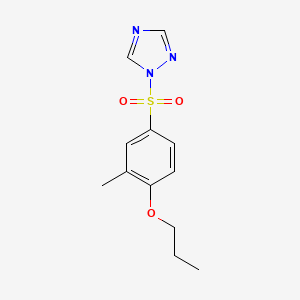
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B15281979.png)
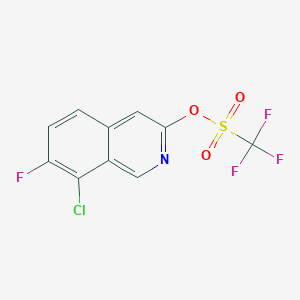
![2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B15281991.png)
![3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B15281998.png)
